![molecular formula C18H19N5O2 B4959826 5-amino-N-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4959826.png)
5-amino-N-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Overview
Description
5-amino-N-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
5-amino-N-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound with potential applications in various scientific research fields. In this article, we will explore the diverse scientific research applications of this compound without delving into drug-related information or side effects. All information provided is supported by credible sources.
1. Medicinal Chemistry Research
Researchers have shown a keen interest in 5-amino-N-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide due to its potential as a scaffold for the development of novel drugs. It serves as a valuable starting point for designing compounds with enhanced therapeutic properties. Medicinal chemists employ this compound as a core structure to synthesize derivatives and analogs for various therapeutic purposes, including anticancer, antibacterial, and antiviral agents12.
2. Anticancer Drug Development
One prominent area of research involving this compound is its role in the development of anticancer drugs. Scientists have investigated derivatives of 5-amino-N-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide for their potential to inhibit specific cancer cell pathways. These compounds have shown promise in preclinical studies, demonstrating their ability to suppress tumor growth and induce apoptosis in cancer cells3.
3. Antibacterial Agents
In the field of microbiology, researchers have explored the antimicrobial properties of 5-amino-N-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide and its derivatives. Studies have highlighted their potential as antibacterial agents against drug-resistant bacterial strains. The compound's unique chemical structure provides a basis for developing new antibiotics to combat bacterial infections4.
4. Antiviral Research
Antiviral drug development is another vital application of this compound. Researchers have investigated its derivatives for their ability to inhibit viral replication and attachment to host cells. This research is particularly relevant in the context of developing treatments for viral infections, including HIV and hepatitis5.
properties
IUPAC Name |
5-amino-N-(4-ethylphenyl)-1-(4-methoxyphenyl)triazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-3-12-4-6-13(7-5-12)20-18(24)16-17(19)23(22-21-16)14-8-10-15(25-2)11-9-14/h4-11H,3,19H2,1-2H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHCBGYJIMMWPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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